molecular formula C10H10N2O3S B2846935 5-Methoxyquinoline-8-sulfonamide CAS No. 1694592-99-8

5-Methoxyquinoline-8-sulfonamide

Cat. No.: B2846935
CAS No.: 1694592-99-8
M. Wt: 238.26
InChI Key: IGSUBJMIXKZPTH-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-8-sulfonamide is a chemical compound with the molecular formula C10H10N2O3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinoline-8-sulfonamide typically involves the reaction of 8-methoxyquinoline with sulfonyl chloride derivatives. One common method includes the reaction of 8-methoxyquinoline with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-8-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential cellular processes. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms involved .

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline-5-sulfonamide: Similar structure but different position of the methoxy and sulfonamide groups.

    Quinoline-5-sulfonamide: Lacks the methoxy group.

    8-Hydroxyquinoline-5-sulfonamide: Hydroxy group instead of methoxy.

Uniqueness

5-Methoxyquinoline-8-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups in specific positions on the quinoline ring can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

5-methoxyquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSUBJMIXKZPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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